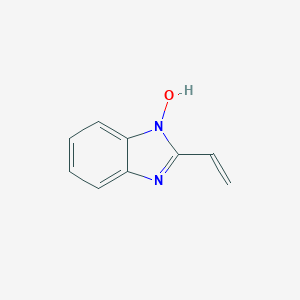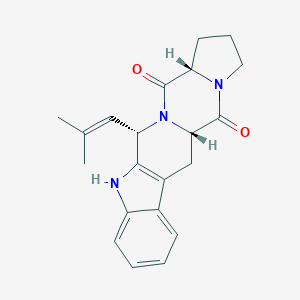
Bis(pyridin-3-ylmethyl)amin
Übersicht
Beschreibung
Bis((3-pyridyl)methyl)amine is a useful research compound. Its molecular formula is C12H13N3 and its molecular weight is 199.25 g/mol. The purity is usually 95%.
The exact mass of the compound Bis((3-pyridyl)methyl)amine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86140. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Bis((3-pyridyl)methyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis((3-pyridyl)methyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Katalyse
Bis(pyridin-3-ylmethyl)amin wird als Ligand zur Synthese von Eisenkomplexen verwendet, die verschiedene chemische Reaktionen katalysieren können, einschließlich der direkten Hydroxylierung von Benzol zu Phenol .
Chemosensoren
Diese Verbindung und ihre Derivate werden als Chemosensoren für den Nachweis von ZnII-Ionen in niedrigen Konzentrationen in biologischen Proben verwendet, was ihre Bedeutung in der bioanalytischen Chemie unterstreicht .
Koordinations-Polymere
Es dient als Spacer-Ligand mit starker Koordinationsfähigkeit und funktionellen Eigenschaften, der weit verbreitet ist, um Koordinations-Polymere mit potenziellen Anwendungen in der Materialwissenschaft zu konstruieren .
Synthese von Komplexen
Die Verbindung ist an der Synthese verschiedener Metallkomplexe beteiligt, die vielfältige Anwendungen von der Katalyse bis zur Materialwissenschaft haben können .
Wirkmechanismus
Target of Action
It has been used in the synthesis of various compounds that target specific proteins or enzymes . For instance, it has been used in the synthesis of compounds that inhibit CDK2, a protein kinase involved in cell cycle regulation .
Mode of Action
Bis(pyridin-3-ylmethyl)amine acts as a ligand, forming complexes with metal ions such as iron and palladium . These complexes can then participate in various chemical reactions. For example, iron complexes of bis(pyridin-3-ylmethyl)amine have been used to catalyze the direct hydroxylation of benzene to phenol .
Biochemical Pathways
The exact biochemical pathways affected by bis(pyridin-3-ylmethyl)amine depend on the specific reactions it is involved in. As a ligand, it can form complexes with various metal ions, which can then interact with different biochemical pathways. For instance, in the case of the iron complexes used for benzene hydroxylation, the reaction involves the oxidation of benzene, a key component of various biochemical pathways .
Result of Action
The results of bis(pyridin-3-ylmethyl)amine’s action depend on the specific reactions it is involved in. For example, when used to synthesize compounds that inhibit CDK2, the result is a decrease in CDK2 activity, which can lead to cell cycle arrest . When used in the synthesis of iron complexes that catalyze the hydroxylation of benzene, the result is the conversion of benzene to phenol .
Action Environment
The action of bis(pyridin-3-ylmethyl)amine can be influenced by various environmental factors. For instance, the efficiency of its reactions can depend on factors such as temperature, pH, and the presence of other chemicals
Eigenschaften
IUPAC Name |
1-pyridin-3-yl-N-(pyridin-3-ylmethyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-3-11(7-13-5-1)9-15-10-12-4-2-6-14-8-12/h1-8,15H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBQXMFOLRVSGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNCC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50167990 | |
| Record name | Pyridine, 3,3'-(iminodimethylene)di- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50167990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1656-94-6 | |
| Record name | N-(3-Pyridinylmethyl)-3-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1656-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 3,3'-(iminodimethylene)di- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001656946 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1656-94-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86140 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 3,3'-(iminodimethylene)di- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50167990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis[(3-pyridyl)methyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.231 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the typical role of Bis(3-pyridylmethyl)amine in the formation of coordination complexes?
A1: Bis(3-pyridylmethyl)amine acts as a flexible bridging ligand in coordination complexes. [, , ] Its nitrogen atoms can coordinate to metal ions, forming multidimensional structures. The flexibility of the molecule allows it to adopt different conformations (e.g., trans-gauche or trans-trans) depending on the metal ion and other ligands present. [] This versatility makes Bis(3-pyridylmethyl)amine a valuable building block for designing coordination polymers with tailored structures and properties.
Q2: How does the combination of Bis(3-pyridylmethyl)amine with rigid aromatic multicarboxylate ligands influence the structure of resulting complexes?
A2: Combining Bis(3-pyridylmethyl)amine with rigid aromatic multicarboxylate ligands, like 1,2,4-benzenetricarboxylic acid (H3-1,2,4-btc) or 1,3,5-benzenetricarboxylic acid (H3-1,3,5-btc), allows for the creation of diverse two-dimensional layer network topologies. [] The aromatic multicarboxylates can adopt various binding modes, further enriching the structural diversity. This interplay between the flexible Bis(3-pyridylmethyl)amine and the rigid multicarboxylates offers a platform for tailoring the properties of the resulting materials.
Q3: Can Bis(3-pyridylmethyl)amine be utilized in sensing applications?
A3: Yes, Bis(3-pyridylmethyl)amine has been incorporated into sensing systems. For instance, researchers have developed a ratiometric fluorescence probe for ciprofloxacin detection by functionalizing carbon dot/silicon dot hybrids with Bis(3-pyridylmethyl)amine. [] The coordination of copper ions to the Bis(3-pyridylmethyl)amine sites within the hybrid structure is modulated by the presence of ciprofloxacin, leading to detectable changes in fluorescence intensity.
Q4: What insights do magnetic studies provide about complexes containing Bis(3-pyridylmethyl)amine?
A4: Magnetic studies on Bis(3-pyridylmethyl)amine-containing complexes, particularly those incorporating paramagnetic metal ions like cobalt(II), can reveal information about the magnetic interactions within the material. [] For example, the observation of antiferromagnetic interactions between adjacent cobalt(II) ions in a Bis(3-pyridylmethyl)amine-bridged coordination polymer suggests a pathway for magnetic coupling mediated by the bridging ligand.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















